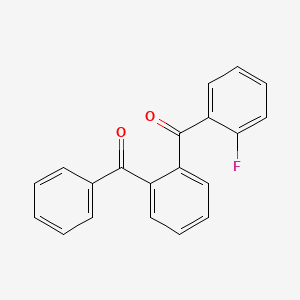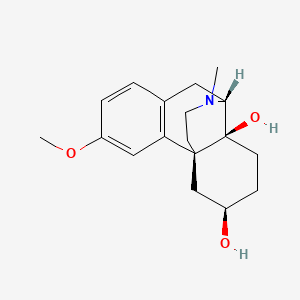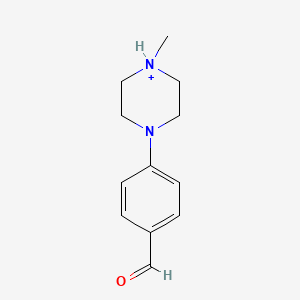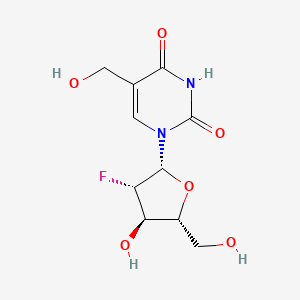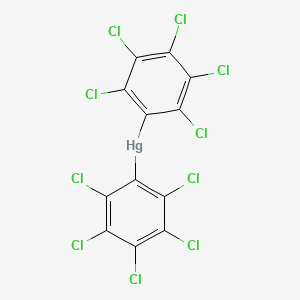
Bis(pentachlorophenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentachlorophenyl)mercury is an organomercury compound characterized by the presence of two pentachlorophenyl groups bonded to a central mercury atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl)mercury typically involves the reaction of pentachlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the general principles of organomercury compound synthesis, such as the use of Grignard reagents and mercuric salts, are applicable.
Chemical Reactions Analysis
Types of Reactions
Bis(pentachlorophenyl)mercury undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the pentachlorophenyl groups are replaced by other ligands.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of the mercury atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new organomercury compounds with different functional groups attached to the mercury center.
Scientific Research Applications
Bis(pentachlorophenyl)mercury has been studied for various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Research has explored its potential effects on biological systems, particularly in studies related to mercury toxicity.
Medicine: While not commonly used in medicine, its properties have been investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of bis(pentachlorophenyl)mercury involves its interaction with biological molecules, leading to the disruption of cellular processes. The mercury center can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. This interaction with molecular targets such as enzymes and structural proteins is a key aspect of its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(pentachlorophenyl)mercury include other organomercury compounds such as:
- Pentachlorophenylmercury chloride
- Bis(trichlorovinyl)mercury
- Trichlorovinylmercury chloride
Uniqueness
This compound is unique due to the presence of two highly chlorinated phenyl groups, which confer distinct chemical properties such as increased stability and reactivity compared to less chlorinated analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
CAS No. |
1043-49-8 |
|---|---|
Molecular Formula |
C12Cl10Hg |
Molecular Weight |
699.2 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentachlorophenyl)mercury |
InChI |
InChI=1S/2C6Cl5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |
InChI Key |
LNHVTRXAXKOKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)[Hg]C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
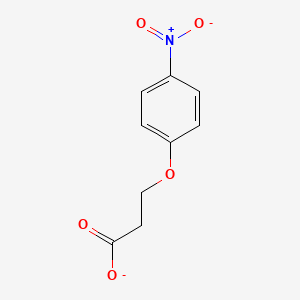
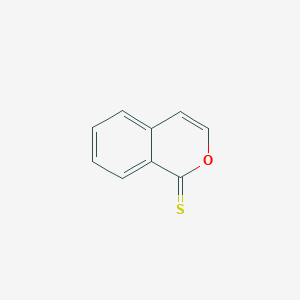
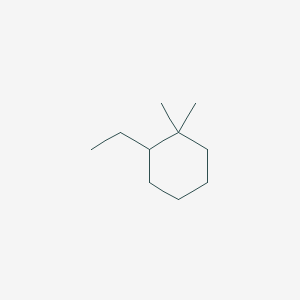
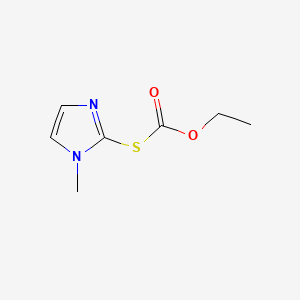
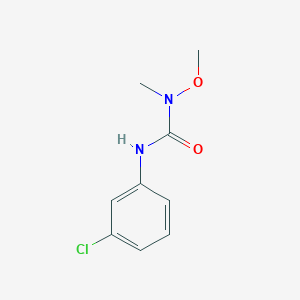
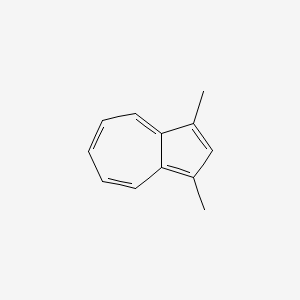
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
